molecular formula C9H6F2N2O B2408442 4-(2,6-Difluorophenyl)-1,3-oxazol-2-amine CAS No. 1249863-38-4

4-(2,6-Difluorophenyl)-1,3-oxazol-2-amine

Cat. No.: B2408442
CAS No.: 1249863-38-4
M. Wt: 196.157
InChI Key: GYGSNWVLTVNIKK-UHFFFAOYSA-N
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Description

4-(2,6-Difluorophenyl)-1,3-oxazol-2-amine is a chemical compound characterized by the presence of a difluorophenyl group attached to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,6-Difluorophenyl)-1,3-oxazol-2-amine typically involves the reaction of 2,6-difluoroaniline with glyoxal in the presence of a base to form the oxazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from 60°C to 80°C. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(2,6-Difluorophenyl)-1,3-oxazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert the oxazole ring to other functional groups.

    Substitution: The difluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) are employed under mild to moderate conditions.

Major Products

The major products formed from these reactions include various substituted oxazole derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

4-(2,6-Difluorophenyl)-1,3-oxazol-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2,6-Difluorophenyl)-1,3-oxazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Difluorophenyl isocyanate
  • 2,6-Difluorophenol
  • Methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl)benzoate

Uniqueness

4-(2,6-Difluorophenyl)-1,3-oxazol-2-amine is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-(2,6-difluorophenyl)-1,3-oxazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F2N2O/c10-5-2-1-3-6(11)8(5)7-4-14-9(12)13-7/h1-4H,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYGSNWVLTVNIKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C2=COC(=N2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1249863-38-4
Record name 4-(2,6-difluorophenyl)-1,3-oxazol-2-amine
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